N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide
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Overview
Description
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalyst such as piperidine . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, cost, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar structural features and biological activities.
Uniqueness
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is unique due to its specific substitution pattern and the resulting pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKPYZDIVHIJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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